H-D-Phe(4-F)-OH

Opioid Peptides Analgesia Structure-Activity Relationship

Procure H-D-Phe(4-F)-OH for your peptide drug discovery projects. The D-configuration confers proteolytic resistance, while the para-fluoro group uniquely balances electronic and steric properties for superior target selectivity. Critical for analgesic met-enkephalin analogs and melanocortin receptor ligands. Not a generic replacement for D-Phe or D-4-Cl-Phe. Available in high purity (≥98%) with global shipping.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 18125-46-7
Cat. No. B556549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(4-F)-OH
CAS18125-46-7
Synonyms4-Fluoro-D-phenylalanine; 18125-46-7; (R)-2-Amino-3-(4-fluorophenyl)propanoicacid; D-4-Fluorophenylalanine; p-Fluoro-D-phenylalanine; H-D-Phe(4-F)-OH; (2R)-2-amino-3-(4-fluorophenyl)propanoicacid; 4-fluor-d-phenylalanin; D-4-FLUOROPHE; UNII-963G7O1PVE; (R)-4-FLUOROPHENYLALANINE; D-PHENYLALANINE,4-FLUORO-; MFCD00063064; PubChem17502; PubChem17965; AC1LEQE0; Lopac-F-4646; 4-Fluorophenylalanine,D-; AC1Q4NO3; D-4-F-PHE-OH; SCHEMBL72793; H-P-FLUORO-D-PHE-OH; D-4-F-PHE; KSC174O9L; 47318_ALDRICH
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])F
InChIInChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyXWHHYOYVRVGJJY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe(4-F)-OH (CAS 18125-46-7): A Chiral, Fluorinated Phenylalanine Building Block for Peptide Synthesis and Medicinal Chemistry


H-D-Phe(4-F)-OH, also known as D-4-fluorophenylalanine, is an unnatural amino acid and a fluorinated derivative of the essential amino acid phenylalanine. It possesses the D-configuration at the alpha-carbon and a para-fluoro substitution on the aromatic ring, giving it a molecular weight of 183.18 g/mol . This compound is primarily utilized as a key building block in solid-phase peptide synthesis (SPPS) for the construction of modified peptides and peptidomimetics with enhanced stability and novel biological properties [1].

Why H-D-Phe(4-F)-OH Cannot Be Substituted with Other Fluorinated or Non-Fluorinated Phenylalanine Analogs


Substituting H-D-Phe(4-F)-OH with a generic analog like L-phenylalanine, D-phenylalanine, or even another halogenated derivative like D-4-chlorophenylalanine is not feasible due to a confluence of stereochemical and electronic effects. The D-configuration is critical for imparting resistance to proteolytic degradation, a key requirement for peptide therapeutics [1]. The para-fluoro substituent uniquely modulates electronic distribution and lipophilicity without the steric bulk of larger halogens, leading to distinct and often superior binding affinities and selectivities for biological targets [2]. The following evidence demonstrates that these combined features result in quantifiably different biological outcomes compared to its closest structural analogs.

Quantitative Evidence of Differentiation: H-D-Phe(4-F)-OH vs. Structural Analogs in Key Biological Assays


Enhanced Analgesic Potency of Met-Enkephalin Analogs with D-4-Fluorophenylalanine vs. D-4-Chlorophenylalanine

In a direct head-to-head comparison, met-enkephalin analogs substituted at position 4 with D-4-fluorophenylalanine demonstrated superior antinociceptive activity compared to those containing the closely related D-4-chlorophenylalanine. Six different analogs were synthesized and tested, revealing that the fluorine substitution conferred higher analgesic potency in vivo [1].

Opioid Peptides Analgesia Structure-Activity Relationship

Selectivity Enhancement in Melanocortin Receptor (MCR) Agonists via 4-Fluoro Substitution on D-Phenylalanine

Comparative studies on melanocortin receptor (MCR) agonists show that replacing the phenyl ring of D-Phe with a 4-fluorophenyl group leads to a potent MCR agonist with enhanced selectivity. This modification on the His-DPhe-Arg-Trp pharmacophore was found to improve target engagement specificity relative to the non-fluorinated parent compound [1].

Melanocortin Receptors Peptidomimetics Receptor Selectivity

Generation of Highly β5-Specific Proteasome Inhibitors Using Fluorinated Phenylalanine

The strategic incorporation of fluorinated phenylalanine derivatives, including the class to which H-D-Phe(4-F)-OH belongs, into peptide-based proteasome inhibitors has a profound effect on inhibitor potency and selectivity. This approach led to the discovery of compound 4a, described as one of the most β5-specific proteasome inhibitors known at the time of publication, highlighting the unique ability of fluorinated residues to confer subunit specificity not achievable with non-fluorinated phenylalanines [1].

Proteasome Inhibition Subunit Selectivity Chemical Biology

Optimal Application Scenarios for Procuring H-D-Phe(4-F)-OH Based on Evidence of Differentiation


Design and Synthesis of Potent, Proteolytically Stable Opioid Peptide Analogs

Researchers focused on developing novel analgesic peptides should prioritize H-D-Phe(4-F)-OH. As demonstrated in Section 3, its incorporation into met-enkephalin analogs yields superior in vivo analgesic activity compared to peptides containing D-4-chlorophenylalanine [1]. This makes it an essential building block for creating more effective and stable peptide-based pain therapeutics.

Engineering Selective Agonists and Antagonists for G Protein-Coupled Receptors (GPCRs)

For programs targeting melanocortin receptors (MCRs) or other GPCRs where receptor subtype selectivity is paramount, H-D-Phe(4-F)-OH offers a proven advantage. The evidence shows that substituting D-Phe with 4-fluoro-D-Phe on the core His-DPhe-Arg-Trp pharmacophore enhances target selectivity [2]. Procuring this specific building block is therefore critical for constructing focused compound libraries aimed at improving on-target efficacy and minimizing off-target liabilities.

Development of Subunit-Specific Chemical Probes for the Ubiquitin-Proteasome Pathway

Investigators studying the ubiquitin-proteasome system (UPS) and seeking to dissect the function of its individual catalytic subunits should procure H-D-Phe(4-F)-OH. The class-level evidence indicates that fluorinated phenylalanine derivatives, like H-D-Phe(4-F)-OH, are instrumental in creating highly specific inhibitors for the proteasome's chymotrypsin-like (β5) active site [3]. This specificity is crucial for developing both advanced research tools and potentially safer anti-cancer agents with a more defined mechanism of action.

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